The compound 2-(3,4-difluoroanilino)-N-[2-methyl-5-(piperazin-1-ylmethyl)phenyl]acetamide; dihydrochloride is a complex organic molecule notable for its potential applications in medicinal chemistry. It features a piperazine moiety and multiple fluorine substituents, which may enhance its biological activity. This compound is primarily studied for its effects on the P2X7 receptor and its role as a selective inhibitor of monoamine oxidase-B (MAO-B), which is implicated in mood regulation and neurological disorders.
This compound is classified as a benzamide derivative, specifically within the category of compounds that interact with neurotransmitter systems. It has been identified in various research contexts, particularly in studies focusing on receptor modulation and antidepressant effects. The compound's structure suggests it may have significant therapeutic potential in treating conditions related to neurotransmitter dysregulation, such as depression and anxiety disorders .
The synthesis of 2-(3,4-difluoroanilino)-N-[2-methyl-5-(piperazin-1-ylmethyl)phenyl]acetamide; dihydrochloride typically involves several key steps:
Technical details regarding reaction conditions, such as temperature, solvents, and catalysts used during these steps, are crucial for optimizing yield and purity but are often proprietary or not fully disclosed in public literature .
The molecular formula of 2-(3,4-difluoroanilino)-N-[2-methyl-5-(piperazin-1-ylmethyl)phenyl]acetamide; dihydrochloride can be expressed as . Its structure features:
The presence of fluorine enhances lipophilicity and may influence receptor binding affinity.
The compound exhibits various chemical reactivity patterns typical for benzamide derivatives. Notable reactions include:
These reactions are relevant for modifying the compound's structure to enhance its pharmacological properties .
The primary mechanism of action for 2-(3,4-difluoroanilino)-N-[2-methyl-5-(piperazin-1-ylmethyl)phenyl]acetamide; dihydrochloride involves:
The physical properties of 2-(3,4-difluoroanilino)-N-[2-methyl-5-(piperazin-1-ylmethyl)phenyl]acetamide; dihydrochloride include:
Chemical properties include stability under standard laboratory conditions but may be sensitive to light and heat due to the presence of fluorinated groups.
This compound holds promise in various applications within medicinal chemistry:
The strategic integration of acetamide and piperazine moieties in CNS drug design leverages complementary pharmacological properties to enhance blood-brain barrier (BBB) penetration and target engagement. Piperazine scaffolds confer conformational flexibility that facilitates optimal positioning within neuronal receptor binding pockets, while the acetamide linkage provides structural stability and metabolic resistance [4]. This hybrid architecture specifically targets purinergic (P2X7) and monoaminergic receptors implicated in neuropsychiatric disorders, where simultaneous modulation of glutamate release and neuroinflammatory pathways is therapeutically advantageous [1]. The protonatable nitrogen atoms within the piperazine ring enhance water solubility at physiological pH, counterbalancing the lipophilicity imparted by the aromatic systems – a critical factor for achieving CNS bioavailability [7].
Table 1: Pharmacological Advantages of Acetamide-Piperazine Hybrid Scaffolds in CNS Therapeutics
Structural Element | Physicochemical Contribution | Biological Impact | Representative Analogues |
---|---|---|---|
Piperazine core | • pKa ~7.5-9.0• Conformational flexibility• Hydrogen bond acceptor capacity | • Enhanced solubility at lysosomal pH• Improved GPCR engagement• Facilitated ion channel interactions | GSK-1482160 [1]Vortioxetine derivatives [4] |
Acetamide linker | • Planar carbonyl geometry• Moderate dipole moment (~3.5D)• Metabolic stability | • Protease resistance• Directional hydrogen bonding• Reduced CYP450 metabolism | Quinazolinone-acetamides [6]N-Phenyl-N-piperidinylacetamides [5] |
Difluoroanilino group | • High lipophilicity (π=0.14)• Strong electron-withdrawing effect• Reduced basicity | • BBB permeability enhancement• Oxidative metabolism resistance• P2X7 receptor affinity modulation | JNJ-54175446 derivatives [1]2-(3,4-difluoroanilino)acetamides [2] |
SAR studies reveal that N-alkylation of the piperazine nitrogen significantly influences receptor binding kinetics. Unsubstituted piperazines demonstrate superior 5-HT1A receptor affinity (Ki = 1.28 nM in compound 6a) compared to bulkier N-benzyl derivatives, likely due to reduced steric hindrance in the receptor's transmembrane binding cavity [4]. Molecular docking simulations indicate that the piperazine core forms salt bridges with Asp3.32 in 5-HT1A receptors while the acetamide carbonyl hydrogen-bonds with Ser5.42 – interactions that collectively stabilize the receptor's inactive conformation [4]. For P2X7 antagonism, optimal activity requires unsubstituted piperazine nitrogens to coordinate with ATP-binding site residues (Lys64, Asn296) through water-mediated hydrogen bonding networks [1].
The synthesis of 2-(3,4-difluoroanilino)-N-[2-methyl-5-(piperazin-1-ylmethyl)phenyl]acetamide derivatives employs two principal methodologies with distinct advantages in yield, purity, and scalability. The amide coupling approach follows a linear sequence: (1) N-alkylation of 1-Boc-piperazine with 5-(bromomethyl)-2-methylaniline to install the aromatic scaffold; (2) Boc deprotection under acidic conditions; (3) carbodiimide-mediated coupling with 2-(3,4-difluoroanilino)acetic acid [3] [6]. Critical process optimization revealed that controlled addition of N,N'-dicyclohexylcarbodiimide (DCC) at 0°C reduces diisopropylurea (DIU) byproduct formation by >40%, while dimethylaminopyridine (DMAP) catalysis enhances reaction rates by facilitating O-acylisourea formation [6].
The reductive amination strategy employs: (1) condensation of 1-Boc-piperazine with 5-formyl-2-methylacetamide using sodium triacetoxyborohydride in dichloroethane; (2) hydrogenolytic deprotection over Pd/C; (3) nucleophilic displacement with 2-chloro-N-(3,4-difluorophenyl)acetamide [5]. This route demonstrates superior stereocontrol for chiral analogs, with sodium borohydride reduction producing diastereomeric ratios up to 9:1 when catalyzed by titanium(IV) isopropoxide [4]. However, reductive amination necessitates rigorous moisture control (<50 ppm H2O) to prevent aldehyde hydration that diminishes yields by 15-25% [5].
Table 2: Performance Metrics of Synthetic Routes for Target Compound Synthesis
Synthetic Parameter | Amide Coupling Route | Reductive Amination Route | Optimized Conditions |
---|---|---|---|
Overall Yield | 52-58% over 3 steps | 48-53% over 3 steps | Amide coupling with DMF/CHCl3 cosolvent |
Purity (HPLC) | >98.5% (post-crystallization) | >97.0% (post-chromatography) | Recrystallization from ethanol/water (4:1) |
Critical Impurities | • Diacylated byproducts (1.2-1.8%)• Residual DCC (<0.05%) | • Aldol condensation products (0.8-1.5%)• Borate esters (0.3%) | Acidic wash removes borates; activated carbon treatment |
Scalability | Demonstrated at 5 kg scale | Limited to 500 g batches | Continuous flow amidation for scale-up |
Reaction Time | 28-36 hours total | 42-48 hours total | Microwave-assisted amidation (80°C, 20 min) |
Temperature Sensitivity | Moderate (exothermic Boc deprotection) | High (sensitive iminium formation) | Cryogenic iminium stabilization |
Chromatographic purification challenges differ markedly between routes: amide coupling generates polar diuretic byproducts removable by aqueous washes, while reductive amination necessitates silica gel chromatography to separate stereoisomers [3] [5]. For dihydrochloride salt formation, isopropanol/HCl gas titration at 5°C produces the most crystalline material with consistent stoichiometry (2.05:1 HCl:amine ratio) suitable for pharmaceutical development [7]. Process analytical technology (PAT) implementation via inline FTIR monitors amide bond formation in real-time, reducing batch failures by 70% through immediate adjustment of coupling reagent stoichiometry [6].
The 3,4-difluoroanilino moiety exerts profound influence on the compound's biodistribution through strategic modulation of physiochemical properties. Fluorine substitution elevates lipophilicity (cLogP +0.38 versus unsubstituted anilino) while maintaining optimal polar surface area (PSA ≈ 63 Ų) – parameters critical for passive BBB permeation [2] [7]. In vitro PAMPA-BBB assays demonstrate that difluoro substitution enhances permeability (Pe = 12.7 × 10-6 cm/s) compared to monofluoro (Pe = 8.9 × 10-6 cm/s) or unsubstituted analogs (Pe = 5.2 × 10-6 cm/s) by reducing hydrogen bond donor capacity and molecular basicity [7]. This aligns with brain uptake studies in Sprague-Dawley rats showing 2.3-fold greater CNS accumulation of [18F]-labeled difluoroanilino derivatives than monosubstituted counterparts at 60 minutes post-administration [2].
Ortho-fluorine positioning induces a 15° dihedral angle between the aniline ring and acetamide plane, conformationally restricting the molecule to enhance P2X7 receptor complementarity. Molecular dynamics simulations reveal fluorine interactions with Phe95 and Leu170 in the P2X7 binding pocket that stabilize the antagonist conformation through favorable van der Waals contacts (ΔG = -2.3 kcal/mol) [1]. For 5-HT1A engagement, the difluoroanilino group participates in edge-to-face π-stacking with Phe361 in transmembrane domain 6 – an interaction quantified by 25-fold greater binding affinity (Ki = 1.8 nM) versus des-fluoro analogs [4].
Table 3: Substituent Effects on BBB Penetration and Target Affinity
Anilino Substituent Pattern | PAMPA-BBB Pe (10-6 cm/s) | P2X7 IC50 (nM) | 5-HT1A Ki (nM) | Metabolic Stability (t1/2 human microsomes) |
---|---|---|---|---|
3,4-diF | 12.7 ± 0.9 | 18.3 ± 1.2 | 1.8 ± 0.3 | 42.7 min |
4-F | 8.9 ± 0.7 | 39.6 ± 3.1 | 4.2 ± 0.7 | 37.5 min |
3-CF3 | 14.2 ± 1.1 | 24.9 ± 2.4 | 22.1 ± 3.5 | 28.9 min |
3,4-diCl | 9.8 ± 0.8 | 27.5 ± 2.1 | 15.3 ± 2.2 | 51.4 min |
4-OCF3 | 6.5 ± 0.5 | 106.3 ± 8.7 | 9.8 ± 1.4 | 33.2 min |
Unsubstituted | 5.2 ± 0.4 | 152.8 ± 12.3 | 45.1 ± 6.3 | 19.6 min |
Metabolic studies reveal that fluorine substitution retards oxidative dealkylation by CYP3A4, extending plasma half-life from 1.2 hours (unsubstituted) to 3.8 hours (difluoro) in murine models [7]. However, ortho-fluorine atoms introduce potential for glutathione adduct formation via ipso-substitution – a pathway mitigated by incorporating electron-donating methyl groups on the phenylacetamide ring [2]. The difluoroanilino motif demonstrates negligible P-glycoprotein efflux (efflux ratio = 1.3), unlike chlorinated analogs (efflux ratio = 4.8) that suffer from reduced brain penetration due to transporter-mediated clearance [1]. This selective avoidance of efflux mechanisms combined with optimal lipophilicity (logD7.4 = 1.8-2.2) establishes 3,4-difluoroanilino as the preferred substitution pattern for CNS-targeted derivatives [2] [7].
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 107419-07-8
CAS No.: 5042-08-0
CAS No.: